N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE
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Overview
Description
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the ethylamino group: This step involves nucleophilic substitution reactions.
Final methylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine: Similar in structure but with a pyridine ring instead of an oxane ring.
N,N-Dimethyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)aniline: Contains a dioxaborolane group instead of an oxane group.
Uniqueness
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
664993-40-2 |
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Molecular Formula |
C25H36N2O |
Molecular Weight |
380.6g/mol |
IUPAC Name |
N,N-dimethyl-4-[[2-(4-phenyl-2-propan-2-yloxan-4-yl)ethylamino]methyl]aniline |
InChI |
InChI=1S/C25H36N2O/c1-20(2)24-18-25(15-17-28-24,22-8-6-5-7-9-22)14-16-26-19-21-10-12-23(13-11-21)27(3)4/h5-13,20,24,26H,14-19H2,1-4H3 |
InChI Key |
MFJHMTFOCRVPES-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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